Benzyl 3,3-dimethyloxirane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

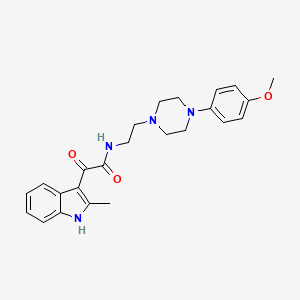

Benzyl 3,3-dimethyloxirane-2-carboxylate is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.

Molecular Structure Analysis

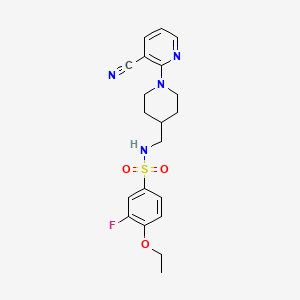

The molecular structure of this compound is represented by the InChI code:1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 . The molecular weight of the compound is 206.24 . Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It has a molecular weight of 206.24 . The storage temperature is -10 degrees .Aplicaciones Científicas De Investigación

Oxidative Partial Deprotection and Synthesis

- Oxidative Partial Deprotection: A study demonstrated the use of dimethyldioxirane (DMDO) to effect an oxidative partial deprotection of benzylidene acetals, leading to hydroxy benzoate products with good to excellent yields. This process tolerates a wide range of functional groups and is notable for its efficiency and minimal waste production, highlighting the versatility of benzyl 3,3-dimethyloxirane-2-carboxylate in facilitating selective oxidation reactions (Mycock et al., 2008).

Mechanistic Insights and Reaction Pathways

- Epoxidation and Ring-Opening Metabolism: Research into the metabolic ring-opening of benzene has shown that dimethyldioxirane can epoxidize 4,5-benzoxepin to form reactive intermediates, providing potential insights into the enzymatic processes involved in the metabolic detoxification of benzene. This underscores the compound's role in elucidating biochemical pathways and reaction mechanisms (Weaver-Guevara et al., 2020).

Photocarboxylation and Synthesis Applications

- Photocarboxylation of Benzylic C–H Bonds: A pivotal study introduced a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, employing this compound derivatives to generate carboxylic acids under metal-free conditions. This process facilitates the synthesis of 2-arylpropionic acids, including several pharmaceuticals, showcasing the compound's utility in green chemistry and sustainable synthesis routes (Meng et al., 2019).

Applications in Synthesis of Complex Molecules

- Stereospecific Synthesis: Research on the synthesis of aryl β-glucosides utilized 3,3-dimethyldioxirane for the stereospecific synthesis of these compounds, which are crucial for the development of antibiotics like vancomycin. This study exemplifies the compound's role in the synthesis of complex molecular architectures, which has implications for pharmaceutical synthesis and the development of novel therapeutics (Dushin & Danishefsky, 1992).

Propiedades

IUPAC Name |

benzyl 3,3-dimethyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAINUAQIPAVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C(=O)OCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)

![(1R,4S)-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2727299.png)

![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)